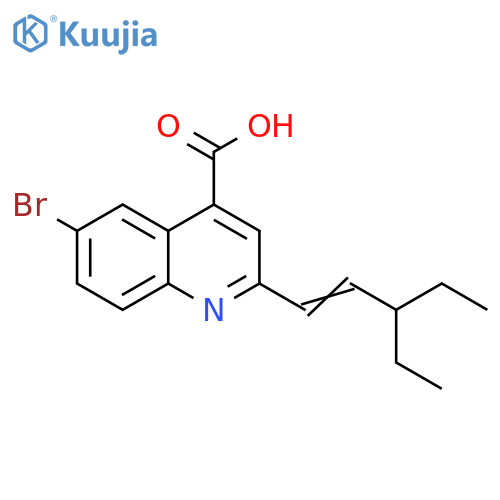Cas no 926237-89-0 (4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-)

926237-89-0 structure
商品名:4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-
CAS番号:926237-89-0
MF:C17H18BrNO2
メガワット:348.234323978424
CID:5226761
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-
-
- インチ: 1S/C17H18BrNO2/c1-3-11(4-2)5-7-13-10-15(17(20)21)14-9-12(18)6-8-16(14)19-13/h5-11H,3-4H2,1-2H3,(H,20,21)
- InChIKey: LGEPLLORHCONBS-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C(O)=O)=CC=1C=CC(CC)CC
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-54318-0.25g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.25g |
$288.0 | 2023-02-10 | |
| Ambeed | A1112233-5g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 5g |
$1280.0 | 2024-04-16 | |
| Ambeed | A1112233-1g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 1g |
$441.0 | 2024-04-16 | |
| Enamine | EN300-54318-2.5g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 2.5g |
$1202.0 | 2023-02-10 | |
| Enamine | EN300-54318-0.1g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.1g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-54318-0.05g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.05g |
$135.0 | 2023-02-10 | |
| Enamine | EN300-54318-5.0g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 5.0g |
$1779.0 | 2023-02-10 | |
| Enamine | EN300-54318-10.0g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 10.0g |
$2638.0 | 2023-02-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-1g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-5g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 5g |
¥8785.0 | 2024-04-17 |
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
926237-89-0 (4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:926237-89-0)4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-

清らかである:99%/99%
はかる:1g/5g
価格 ($):397.0/1152.0